2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-isocyano-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-9-7-8(12)11-5-3-10(2)4-6-11/h3-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILFKCBKYQQRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217979 | |
| Record name | 2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67685-95-4 | |
| Record name | 2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067685954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The most widely reported method for synthesizing 2-isocyano-1-(4-methylpiperazin-1-yl)ethanone involves the dehydration of the corresponding formamide precursor, N-(1-(4-methylpiperazin-1-yl)-2-oxoethyl)formamide. This approach parallels methodologies developed for TosMIC (toluenesulfonylmethyl isocyanide) derivatives.
The formamide substrate is treated with phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) under anhydrous conditions. Triethylamine (Et₃N) is introduced to neutralize HCl generated during the reaction, facilitating α-deprotonation and subsequent elimination of water. A typical procedure involves:
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Dissolving the formamide (1 equiv) in dry THF (0.04 M).
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Adding POCl₃ (2 equiv) dropwise at 0°C.
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Introducing Et₃N (6 equiv) slowly to maintain the temperature below 10°C.
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Warming the mixture to room temperature and stirring for 30–45 minutes.
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Quenching with ethyl acetate and water, followed by extraction and chromatography.
Optimization and Yields
Key parameters influencing yield include:
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Temperature control : Reactions conducted above 10°C risk side reactions such as ketone oxidation or piperazine ring degradation.
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Solvent polarity : THF outperforms dichloromethane (DCM) due to better solubility of intermediates.
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Stoichiometry : Excess POCl₃ (≥2 equiv) ensures complete dehydration, while insufficient reagent leads to unreacted formamide.
Reported yields for this method range from 68–75% , with purity >95% confirmed via ¹H NMR and HRMS.
Burgess Reagent-Mediated Dehydration
Advantages Over Halide-Based Systems
The Burgess Reagent (Et₃N·SO₂·NCO₂Me) offers a halide-free alternative, circumventing desilylation and oxidative side reactions observed with POCl₃. This method is particularly advantageous for substrates sensitive to acidic or nucleophilic conditions.
Experimental Protocol
Yield and Scalability
Yields using Burgess Reagent typically reach 80–85% , with superior selectivity observed for sterically hindered substrates. Scaling to multi-gram quantities has been demonstrated without yield reduction, making this method industrially viable.
Comparative Analysis of Methodologies
Efficiency and Practical Considerations
Mechanistic Insights
Density functional theory (DFT) calculations on analogous systems reveal that POCl₃-mediated dehydration proceeds via a concerted E2 mechanism, whereas Burgess Reagent promotes stepwise deprotonation and sulfamate elimination. The latter’s selectivity stems from its bifunctional ability to abstract protons and stabilize transition states through hydrogen bonding.
Challenges and Mitigation Strategies
Isocyanide Stability
This compound is prone to polymerization under acidic or humid conditions. Storage recommendations include:
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Temperature : –20°C under argon.
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Solvent : Stabilization in acetonitrile with 0.1% triethylamine.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the piperazine ring.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions may involve nucleophiles such as amines or alcohols, often under acidic or basic conditions.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products can include primary or secondary amines.
Substitution products may result in various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and binding interactions.
Industry: The compound is used in the production of fluorescent materials and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved can vary, but often include interactions with amino acids in the enzyme's active site.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional features of 2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone with related analogs:
Key Observations :
- Reactivity: The isocyano group in the target compound distinguishes it from analogs with halogens (e.g., -Cl in , -Br in ) or ethers. Isocyano groups are highly reactive, enabling participation in cycloadditions or nucleophilic reactions, which are valuable in synthesizing heterocycles .
- Biological Activity : Piperazine derivatives with aromatic substituents (e.g., 4-phenylpiperazine in ) exhibit broader pharmacological profiles, while alkyl-substituted analogs (e.g., 4-methyl or 4-ethylpiperazine) are often intermediates. The absence of aromaticity in the target compound may limit direct bioactivity but enhance synthetic utility.
Biological Activity
2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₄N₂O
- Molecular Weight : 166.22 g/mol
- Functional Groups : Isocyanide and piperazine moiety.
Biological Activities
The biological activities of this compound have been explored in various contexts, including antimicrobial, anticancer, and neuropharmacological effects.
Antimicrobial Activity
Studies have shown that compounds containing isocyanide functionalities exhibit significant antimicrobial properties. The compound was tested against several bacterial strains, with results indicating varying degrees of efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 2.0 μg/mL |
| Escherichia coli | 1.0 - 3.0 μg/mL |
| Pseudomonas aeruginosa | 2.5 - 5.0 μg/mL |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.2 |
| A549 (Lung Cancer) | 12.0 |
The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific receptors or enzymes, modulating their activity. The isocyanide group may play a crucial role in binding to biological targets, potentially affecting signal transduction pathways involved in cell proliferation and apoptosis.
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria, finding that the compound significantly inhibited bacterial growth compared to standard antibiotics.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects on human cancer cell lines, demonstrating that treatment with varying concentrations led to significant reductions in cell viability, particularly in breast and cervical cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
